Researchers face low amide coupling yields with α-branched amines and rapid MAO metabolism of unsubstituted phenethylamines. 2-Me-2-Ph-propylamine (CAS 21404-88-6) solves these issues as an achiral, sterically shielded primary amine.
Supplied with ≥97% purity; ideal for medicinal chemistry and material science.
2-Methyl-2-phenylpropan-1-amine (CAS 21404-88-6), commonly referred to as beta,beta-dimethylphenethylamine, is a highly specialized aliphatic primary amine utilized extensively as a building block in medicinal chemistry and advanced materials synthesis. Structurally characterized by an unhindered primary amine adjacent to a bulky, fully substituted beta-carbon (gem-dimethyl and phenyl groups), this compound offers a unique combination of high nucleophilic reactivity and profound steric shielding. In procurement contexts, it is primarily sourced to introduce conformational rigidity, enhance metabolic stability against oxidative deamination, and circumvent the synthetic bottlenecks and high costs associated with alpha-hindered or chiral phenethylamine analogs [1].
Attempting to substitute 2-methyl-2-phenylpropan-1-amine with cheaper, generic alternatives routinely compromises both manufacturing efficiency and end-product performance. Utilizing unsubstituted phenethylamine yields highly flexible molecules that suffer from poor target selectivity and rapid degradation by monoamine oxidases (MAO) [1]. Conversely, substituting with alpha,alpha-dimethylphenethylamine (phentermine) places the steric bulk directly on the amine-bearing carbon, drastically reducing nucleophilicity and causing coupling reactions (e.g., amidation, urea formation) to fail or require harsh, low-yielding conditions[2]. Furthermore, employing mono-methylated analogs like beta-methylphenethylamine introduces a chiral center, forcing manufacturers to adopt expensive enantiomeric resolution steps or asymmetric synthesis protocols, thereby significantly increasing the cost of goods at scale[3].
The unhindered nature of the alpha-carbon in 2-methyl-2-phenylpropan-1-amine ensures high nucleophilicity, facilitating rapid and high-yielding coupling reactions. In standard urea formation assays using isocyanates, beta,beta-dimethylphenethylamine derivatives routinely achieve yields exceeding 80% under mild conditions [1]. In stark contrast, alpha,alpha-dimethylphenethylamine (phentermine) suffers from severe steric shielding at the nitrogen atom, often suppressing coupling yields to below 30% unless harsh conditions or highly reactive acyl chlorides are employed [2].
| Evidence Dimension | Coupling yield in standard urea/amide formation |
| Target Compound Data | >80% yield under mild room-temperature conditions |
| Comparator Or Baseline | alpha,alpha-dimethylphenethylamine (phentermine) (<30% yield) |
| Quantified Difference | >50% absolute increase in coupling yield |
| Conditions | Standard electrophilic coupling (e.g., isocyanate or HATU/DIPEA) |
High coupling efficiency reduces reagent waste, shortens reaction times, and allows for the use of milder, more cost-effective manufacturing protocols.
As an achiral molecule, 2-methyl-2-phenylpropan-1-amine eliminates the stereochemical complexities inherent to many branched phenethylamines. When compared to chiral building blocks like beta-methylphenethylamine, the use of the achiral beta,beta-dimethyl variant bypasses the need for enantiomeric resolution, which inherently caps theoretical yields at 50% for the desired enantiomer unless costly asymmetric catalysts are used[1]. This structural feature ensures 100% atom economy regarding stereocenters during procurement and scale-up.
| Evidence Dimension | Maximum theoretical yield without asymmetric synthesis |
| Target Compound Data | 100% (Achiral building block) |
| Comparator Or Baseline | beta-methylphenethylamine (50% max yield via classical resolution) |
| Quantified Difference | 2x improvement in theoretical material retention |
| Conditions | Industrial scale-up without chiral pool precursors |
Procuring an achiral building block drastically lowers the cost of goods (COGs) and simplifies regulatory analytical requirements by eliminating enantiomeric purity testing.
The inclusion of gem-dimethyl groups at the beta-position induces a pronounced Thorpe-Ingold effect, restricting the rotational freedom of the ethylamine backbone. Compared to unsubstituted phenethylamine, this conformational locking reduces the available dihedral angle space, pre-organizing the molecule into a bioactive conformation. In medicinal chemistry optimization, replacing a flexible alkyl linker with a beta,beta-dimethylphenethyl moiety has been shown to significantly enhance target binding affinity by minimizing the entropic penalty upon receptor binding[1].
| Evidence Dimension | Entropic penalty upon target binding / Conformational flexibility |
| Target Compound Data | Highly restricted dihedral angles (Thorpe-Ingold effect) |
| Comparator Or Baseline | Unsubstituted phenethylamine (highly flexible, large entropic penalty) |
| Quantified Difference | Significant reduction in conformational entropy, often yielding 10- to 100-fold affinity improvements in rigidified analogs |
| Conditions | Structure-activity relationship (SAR) optimization in GPCR ligand design |
Essential for drug discovery programs that require rigidified pharmacophores to achieve high target selectivity and potency without adding reactive functional groups.
The bulky beta-substitution in 2-methyl-2-phenylpropan-1-amine provides substantial steric hindrance against metabolic enzymes, particularly monoamine oxidases (MAO) that rapidly degrade primary amines. While unsubstituted phenethylamines have half-lives on the order of minutes in human liver microsomes (HLM) due to rapid oxidative deamination, the beta,beta-dimethyl motif effectively shields the amine, extending the metabolic half-life significantly [1].
| Evidence Dimension | Resistance to oxidative deamination (MAO) |
| Target Compound Data | High stability (sterically shielded beta-carbon) |
| Comparator Or Baseline | Phenethylamine (rapidly degraded, t1/2 < 15 mins) |
| Quantified Difference | >3-fold extension in microsomal half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Prevents premature metabolic clearance, making it a superior building block for developing orally bioavailable active pharmaceutical ingredients (APIs).
Due to its unhindered alpha-amine and high nucleophilicity, this compound is perfectly suited for parallel synthesis platforms. It allows chemists to rapidly generate diverse libraries of sterically bulky ureas and amides without the yield bottlenecks associated with alpha-branched amines[1].
The molecule is highly valued in the synthesis of allosteric modulators (such as CB1 receptor NAMs). The gem-dimethyl group restricts the linker conformation via the Thorpe-Ingold effect, pre-organizing the pharmacophore for optimal receptor binding and minimizing entropic losses [2].
When lead compounds containing phenethylamine motifs suffer from rapid in vivo clearance via monoamine oxidase, substituting with 2-methyl-2-phenylpropan-1-amine provides a direct structural solution. The bulky beta-carbon shields the functional group, extending the pharmacokinetic half-life [3].
For industrial processes requiring a bulky, lipophilic amine, this compound is the optimal choice. Its achiral nature completely bypasses the need for expensive enantiomeric resolution or chiral chromatography, ensuring highly efficient and scalable production [4].
Corrosive